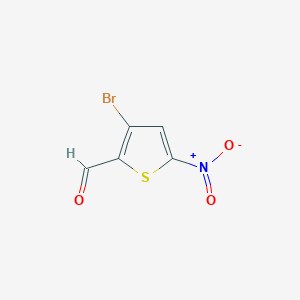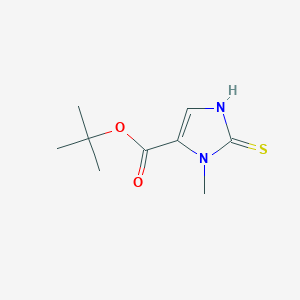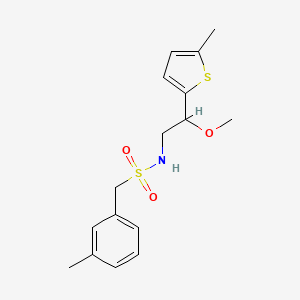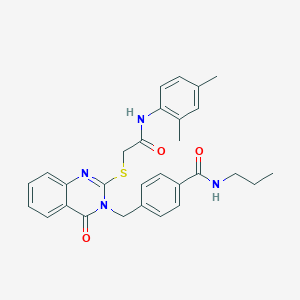
Rel-(1s,3s)-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1s,3s)-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid, also known as (S)-CPPC, is a chiral cyclobutane derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Crystal Engineering and Pharmaceutical Applications
Research demonstrates the utility of crystal engineering strategies in constructing caffeic acid derivatives, including compounds structurally related to Rel-(1s,3s)-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid. These derivatives exhibit significant free radical scavenging, antioxidant biological activities, and potential inhibitory activity of fatty acid binding proteins. The photodegradability of these compounds at specific wavelengths also indicates their potential for use in "green" degradable polymeric materials (Wang et al., 2020).
Synthesis of Novel Compounds
Further research into the isolation and synthesis of dimeric dihydrochalcone from Agapanthus africanus highlights the synthesis challenges and structural elucidation of complex molecules with potential pharmacological activities. The structural analysis and synthetic routes provide insights into the molecular symmetry and photocyclo-addition reactions (Kamara et al., 2005).
Biological Activities and Applications
Studies on novel norlignans and phenylpropanoids from Peperomia tetraphylla, including cyclobutane-type norlignans, reveal their structural diversity and potential for further pharmacological studies. These compounds, through their unique structures, contribute to the exploration of natural products with potential therapeutic applications (Li et al., 2007; Li et al., 2012).
Chemotherapy and Cancer Research
The novel synthetic retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN) shows significant biological activity, including G0/G1 arrest and apoptosis induction in human breast carcinoma cells through RAR- or RXR-independent pathways. This finding suggests a new avenue for cancer treatment research, highlighting the importance of investigating synthetic retinoids and their mechanisms of action (Shao et al., 1995).
Material Science and Polymerization
Research into palladium-catalyzed sequential carbon-carbon bond cleavage/formation producing arylated benzolactones and the scope of ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes contributes to our understanding of complex chemical reactions and their applications in material science. These studies elucidate mechanisms that could lead to the development of new materials and polymers with specific properties (Matsuda et al., 2008; Song et al., 2010).
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9,12H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWAQPTNQWOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2737293.png)
![N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2737294.png)

![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)


![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)
![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)
![2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B2737304.png)
